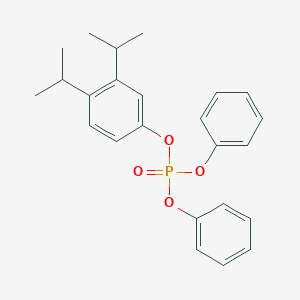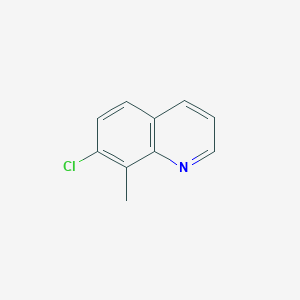
4,5-Dihydromedroxyprogesteronacetat
Übersicht
Beschreibung
4,5-Dihydromedroxyprogesterone acetate is a synthetic steroid molecule derived from progesteroneThis compound is often studied for its potential biological activities and is a byproduct during the production of medroxyprogesterone acetate .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydromedroxyprogesterone acetate has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 4,5-Dihydromedroxyprogesterone acetate, also known as Medroxyprogesterone acetate (MPA), is the progesterone receptor . This receptor is the biological target of progesterone, a hormone involved in the menstrual cycle and pregnancy .
Mode of Action
MPA is an artificial progestogen that activates the progesterone receptor . It transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma .
Biochemical Pathways
Due to its progestogenic activity, mpa decreases the body’s release of gonadotropins and can suppress sex hormone levels .
Pharmacokinetics
The pharmacokinetics of MPA were determined in 20 postmenopausal women following a single-dose administration of eight MPA 2.5 mg tablets or a single administration of two MPA 10 mg tablets under fasting conditions . The bioavailability of MPA when taken orally is approximately 100% .
Result of Action
The most common use of MPA is as a long-acting progestogen-only injectable contraceptive to prevent pregnancy in women . It is also used to treat endometriosis, abnormal uterine bleeding, paraphilia, and certain types of cancer . Common side effects include menstrual disturbances such as absence of periods, abdominal pain, and headaches .
Action Environment
Depending on the climatic zone conditions of the destination country for product use, MPA injectables are at risk of exposure to adverse transport and storage conditions . More impurities were generated under acidic, basic, light, and oxidative forced degradation conditions relative to thermal degradation . Thermal exposure is the most likely adverse condition to be experienced by these products .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4,5-Dihydromedroxyprogesterone acetate are largely determined by its interactions with various biomolecules. It is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme . The metabolism of this compound involves multiple steps such as the disappearance of the parent drug from an incubation mixture .
Cellular Effects
4,5-Dihydromedroxyprogesterone acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with an immunosuppressive phenotype, an increase in CD4+CCR5+ T cells, and alterations to growth factors . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,5-Dihydromedroxyprogesterone acetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydromedroxyprogesterone acetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,5-Dihydromedroxyprogesterone acetate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4,5-Dihydromedroxyprogesterone acetate is involved in several metabolic pathways. It interacts with enzymes such as Cytochrome P450 3A4 (CYP3A4) and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4,5-Dihydromedroxyprogesterone acetate within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydromedroxyprogesterone acetate involves several steps, starting from progesteroneThe reaction conditions typically involve the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production methods for 4,5-Dihydromedroxyprogesterone acetate are similar to those used for medroxyprogesterone acetate. These methods involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydromedroxyprogesterone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Medroxyprogesterone acetate: The parent compound from which 4,5-Dihydromedroxyprogesterone acetate is derived.
Progesterone: The natural hormone from which both medroxyprogesterone acetate and 4,5-Dihydromedroxyprogesterone acetate are synthesized.
Other progestins: Such as norethindrone and levonorgestrel, which have similar biological activities but different chemical structures.
Uniqueness
4,5-Dihydromedroxyprogesterone acetate is unique due to its specific structural modifications, including the 6α-methyl group and the 17α-acetate group. These modifications confer distinct biological properties and make it a valuable compound for research and analytical purposes.
Eigenschaften
IUPAC Name |
[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYQVQMQZFLHU-ACWFTSFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69688-15-9 | |
| Record name | 4,5-Dihydromedroxyprogesterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of the research described in the abstract?
A1: The research focuses on developing a reliable and efficient method to quantify 4,5-dihydromedroxyprogesterone acetate, specifically when present as an impurity in medroxyprogesterone acetate and its tablet formulations []. This is crucial for quality control purposes in pharmaceutical manufacturing.
Q2: What analytical technique was employed in the study, and what were the key findings?
A2: The researchers used High-Performance Liquid Chromatography (HPLC) to determine the concentration of 4,5-dihydromedroxyprogesterone acetate []. They achieved a linear calibration curve for the compound in a specific concentration range (2-50 μg/mL) and demonstrated high recovery rates (99.2%) from both pure drug substance and tablet formulations []. This suggests the method is accurate and suitable for its intended purpose.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid](/img/structure/B132741.png)







![(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro](/img/structure/B132768.png)
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
